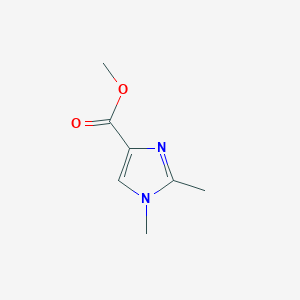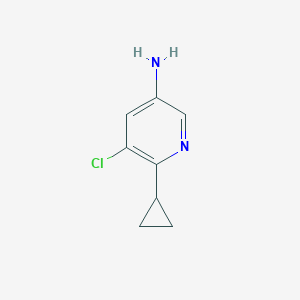
2,4,5-Trichlorocyclopent-4-ene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichlorocyclopent-4-ene-1,3-dione is an organic compound with the molecular formula C5HCl3O2 and a molecular weight of 199.419 g/mol This compound is characterized by the presence of three chlorine atoms attached to a cyclopentene ring, which also contains two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorocyclopent-4-ene-1,3-dione typically involves the chlorination of cyclopentene derivatives. One common method involves the reaction of cyclopentadiene with chlorine gas in the presence of a catalyst to form the trichlorinated product . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trichlorocyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclopentene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully dechlorinated cyclopentene derivatives.
Substitution: Formation of cyclopentene derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trichlorocyclopent-4-ene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2,4,5-Trichlorocyclopent-4-ene-1,3-dione involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The presence of chlorine atoms enhances its electrophilicity, making it reactive towards nucleophilic attack . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with enzymes and proteins through covalent modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Trichlorocyclopent-4-ene-1,3-dione: Similar structure but with different chlorine atom positions.
2,4-Dichlorocyclopent-4-ene-1,3-dione: Lacks one chlorine atom compared to 2,4,5-Trichlorocyclopent-4-ene-1,3-dione.
Hexachlorocyclopentadiene: Contains more chlorine atoms and is used in different applications.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it valuable in synthetic chemistry and research .
Eigenschaften
CAS-Nummer |
5723-65-9 |
|---|---|
Molekularformel |
C5HCl3O2 |
Molekulargewicht |
199.41 g/mol |
IUPAC-Name |
2,4,5-trichlorocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5HCl3O2/c6-1-2(7)5(10)3(8)4(1)9/h3H |
InChI-Schlüssel |
XNUSIBKDAVFCCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(=O)C(=C(C1=O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


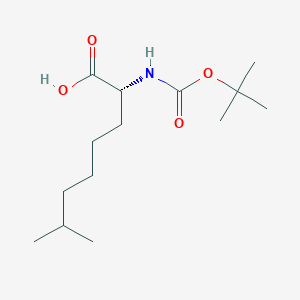
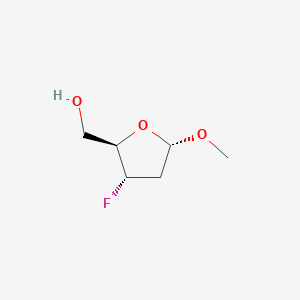

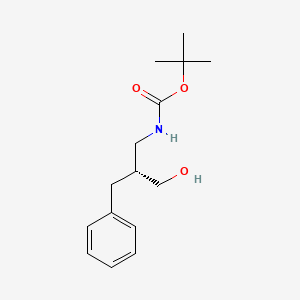


![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)
